1-(2-propoxyphenyl)Piperazine
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Overview
Description
1-(2-propoxyphenyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry .
Preparation Methods
The synthesis of 1-(2-propoxyphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production often relies on catalytic processes, such as intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .
Chemical Reactions Analysis
1-(2-propoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones . The compound can also participate in palladium-catalyzed cyclization reactions, providing biologically relevant arylpiperazines under aerobic conditions .
Scientific Research Applications
1-(2-propoxyphenyl)piperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are employed in the development of drugs with various therapeutic effects, such as kinase inhibitors and receptor modulators . The compound is also utilized in the production of surfactants, antioxidants, plastics, synthetic resins, fibers, rubbers, corrosion inhibitors, and catalysts for preparing polyurethanes and dyes .
Mechanism of Action
The mechanism of action of 1-(2-propoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by binding to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of anthelmintic activity, where piperazine derivatives are used to treat parasitic infections.
Comparison with Similar Compounds
1-(2-propoxyphenyl)piperazine can be compared to other piperazine derivatives, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific propoxyphenyl substitution, which imparts distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-propoxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
VDJQSKXYNXNAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
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